molecular formula C6H4BrNS B8787806 2-(Bromomethyl)thiophene-3-carbonitrile CAS No. 223554-06-1

2-(Bromomethyl)thiophene-3-carbonitrile

Cat. No.: B8787806
CAS No.: 223554-06-1
M. Wt: 202.07 g/mol
InChI Key: BUVVNAMKIJEDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)thiophene-3-carbonitrile is a high-purity (95%) chemical building block designed for research use only (RUO). This compound belongs to the class of thiophene-based structures, which are recognized as "privileged scaffolds" in medicinal chemistry due to their widespread presence in pharmacologically active compounds . The molecule integrates two highly versatile functional groups: a bromomethyl substituent and a carbonitrile group. The benzylic-type bromide is a highly reactive handle, making it an excellent substrate for nucleophilic substitution reactions and key transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are cornerstones for constructing complex molecular architectures . Simultaneously, the electron-withdrawing nitrile group at the 3-position can be transformed into other valuable functional groups, including amines, amides, and carboxylic acids, or can be used to fine-tune the electronic properties of the thiophene core . This dual functionality makes 2-(Bromomethyl)thiophene-3-carbonitrile a critical intermediate in combinatorial synthesis for drug discovery and the targeted synthesis of specific bioactive molecules and functional materials. It is offered in various quantities, from 250mg to 25g, to support diverse research scales . This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information. The compound is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

CAS No.

223554-06-1

Molecular Formula

C6H4BrNS

Molecular Weight

202.07 g/mol

IUPAC Name

2-(bromomethyl)thiophene-3-carbonitrile

InChI

InChI=1S/C6H4BrNS/c7-3-6-5(4-8)1-2-9-6/h1-2H,3H2

InChI Key

BUVVNAMKIJEDQR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C#N)CBr

Origin of Product

United States

Q & A

Basic Research Question

  • IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2200–2260 cm⁻¹ , while the C-Br stretch appears as a weak band at 500–600 cm⁻¹ .
  • ¹H NMR : The bromomethyl (-CH₂Br) group shows a singlet at δ 4.3–4.5 ppm (2H). Thiophene protons resonate as a multiplet between δ 7.2–7.8 ppm .
  • ¹³C NMR : The carbonitrile carbon appears at δ 115–120 ppm , and the brominated carbon at δ 30–35 ppm .
    Cross-validation with high-resolution mass spectrometry (HRMS) is essential to confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₅BrNS: theoretical 213.9144) .

What challenges arise in the purification of 2-(Bromomethyl)thiophene-3-carbonitrile, and what methodologies are effective?

Advanced Research Question
Key challenges include:

  • Byproduct formation : Di-brominated analogs may form if bromination is uncontrolled.
  • Hydrolysis sensitivity : The nitrile group can hydrolyze to carboxylic acids under acidic/alkaline conditions.
    Mitigation strategies :
  • Use low-temperature bromination (0–5°C) to suppress over-halogenation .
  • Employ anhydrous solvents (e.g., dry DCM) and inert atmospheres to prevent hydrolysis.
  • Flash chromatography with a hexane/ethyl acetate (8:2) gradient effectively isolates the target compound with >95% purity .

How does the bromomethyl group influence the reactivity of 2-(Bromomethyl)thiophene-3-carbonitrile in nucleophilic substitution reactions?

Advanced Research Question
The bromomethyl group acts as an electrophilic site , enabling nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For instance:

  • Reaction with primary amines (e.g., benzylamine) in DMF at 80°C yields 2-(Aminomethyl)thiophene-3-carbonitrile derivatives .
  • Steric effects : Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to hindered access to the brominated carbon.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states. Kinetic studies reveal a second-order dependence (k ~ [Nu]¹[Substrate]¹) .

What strategies resolve contradictions in spectroscopic data for thiophene derivatives?

Advanced Research Question
Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or crystal packing effects . Solutions include:

  • Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) .
  • X-ray crystallography : Resolves ambiguities by confirming bond lengths and angles (e.g., C-Br bond length ~1.93 Å) .
  • DFT calculations : Compare theoretical (B3LYP/6-31G**) and experimental IR/NMR spectra to validate assignments .

What are key considerations in designing experiments to study the biological activity of 2-(Bromomethyl)thiophene-3-carbonitrile?

Advanced Research Question

  • Target selection : Prioritize enzymes (e.g., kinases) or receptors with known interactions with thiophene analogs .
  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity (Kd). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa) .
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to predict pharmacokinetics .

How do computational methods (e.g., DFT) aid in understanding the electronic properties of 2-(Bromomethyl)thiophene-3-carbonitrile?

Advanced Research Question

  • HOMO-LUMO analysis : Predicts reactivity (e.g., HOMO localized on the thiophene ring, LUMO on the nitrile group) .
  • NBO analysis : Quantifies hyperconjugation (e.g., σ(C-Br) → σ*(C-S) interactions stabilize the molecule) .
  • Molecular docking : Models interactions with biological targets (e.g., PD-L1 inhibitors) to guide drug design .

What are the limitations of current synthetic methodologies for halogenated thiophene carbonitriles?

Advanced Research Question

  • Regioselectivity : Bromination may yield positional isomers (e.g., 3- vs. 5-bromo derivatives).
  • Functional group compatibility : Nitrile groups are sensitive to strong acids/bases.
    Innovative solutions :
  • Directed ortho-metalation : Use lithiation (n-BuLi, -78°C) to direct bromination .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields .

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